

Application Notes and Protocols: Mesoxalic Acid as a Precursor in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *Mesoxalic acid*

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Abstract

Mesoxalic acid, a simple dicarboxylic ketoacid, and its ester derivatives serve as versatile and reactive precursors in the synthesis of a variety of pharmaceutical compounds. The presence of a central ketone and two carboxylic acid functionalities allows for diverse chemical transformations, making it a valuable building block for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of **mesoxalic acid** and its derivatives in the synthesis of two notable antiviral agents: a precursor to an HIV-1 reverse transcriptase inhibitor and the broad-spectrum antiviral drug, Favipiravir.

Introduction

Mesoxalic acid, also known as oxomalonic acid or ketomalonic acid, is a C3 dicarboxylic acid with the formula $C_3H_2O_5$.^{[1][2]} Its unique structure, featuring a central electrophilic ketone flanked by two carboxyl groups, imparts high reactivity, making it a valuable synthon in organic chemistry.^[3] In pharmaceutical synthesis, **mesoxalic acid** and its esters, particularly diethyl mesoxalate, are employed as precursors for the construction of various bioactive molecules, including antiviral and antifungal agents.^{[1][4]} This document outlines the application of **mesoxalic acid** derivatives in the synthesis of a key intermediate for an HIV-1 reverse transcriptase inhibitor and the antiviral drug Favipiravir.

Synthesis of 4-chlorophenylhydrazone of Mesoxalic Acid

Derivatives of **mesoxalic acid**, specifically its arylhydrazones, have been identified as potent inhibitors of HIV-1 reverse transcriptase.[1] The 4-chlorophenylhydrazone of **mesoxalic acid** (CPHM) is a notable example that functions by trapping the pre-translocational state of the reverse transcriptase-DNA complex.[1] The synthesis of CPHM involves the condensation of 4-chlorophenylhydrazine with **mesoxalic acid**.

Data Presentation

Parameter	Value	Reference
Starting Material 1	4-chlorophenylhydrazine hydrochloride	[5][6]
Starting Material 2	Mesoxalic acid monohydrate	[2]
Product	4-chlorophenylhydrazone of mesoxalic acid	[1]
Reaction Type	Condensation (Hydrazone formation)	[5]
Purity of Precursor	>99% (for 4-chlorophenylhydrazine HCl)	[7]

Experimental Protocols

Protocol 2.1: Synthesis of 4-chlorophenylhydrazine hydrochloride

4-Chlorophenylhydrazine hydrochloride is a key precursor and can be synthesized from 4-chloroaniline via a diazotization and reduction sequence.[5][8]

- Step 1: Diazotization
 - Suspend 4-chloroaniline (1 eq.) in a mixture of water and concentrated hydrochloric acid.
 - Cool the suspension to -5 to 0 °C in an ice-salt bath.

- Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
- Step 2: Reduction
 - In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5 eq.) in concentrated hydrochloric acid.
 - Cool the stannous chloride solution to 0 °C.
 - Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
 - Collect the precipitated solid by vacuum filtration.
 - Wash the solid with cold water and then with a small amount of cold ethanol.
 - Dry the product under vacuum to yield 4-chlorophenylhydrazine hydrochloride.^[5]

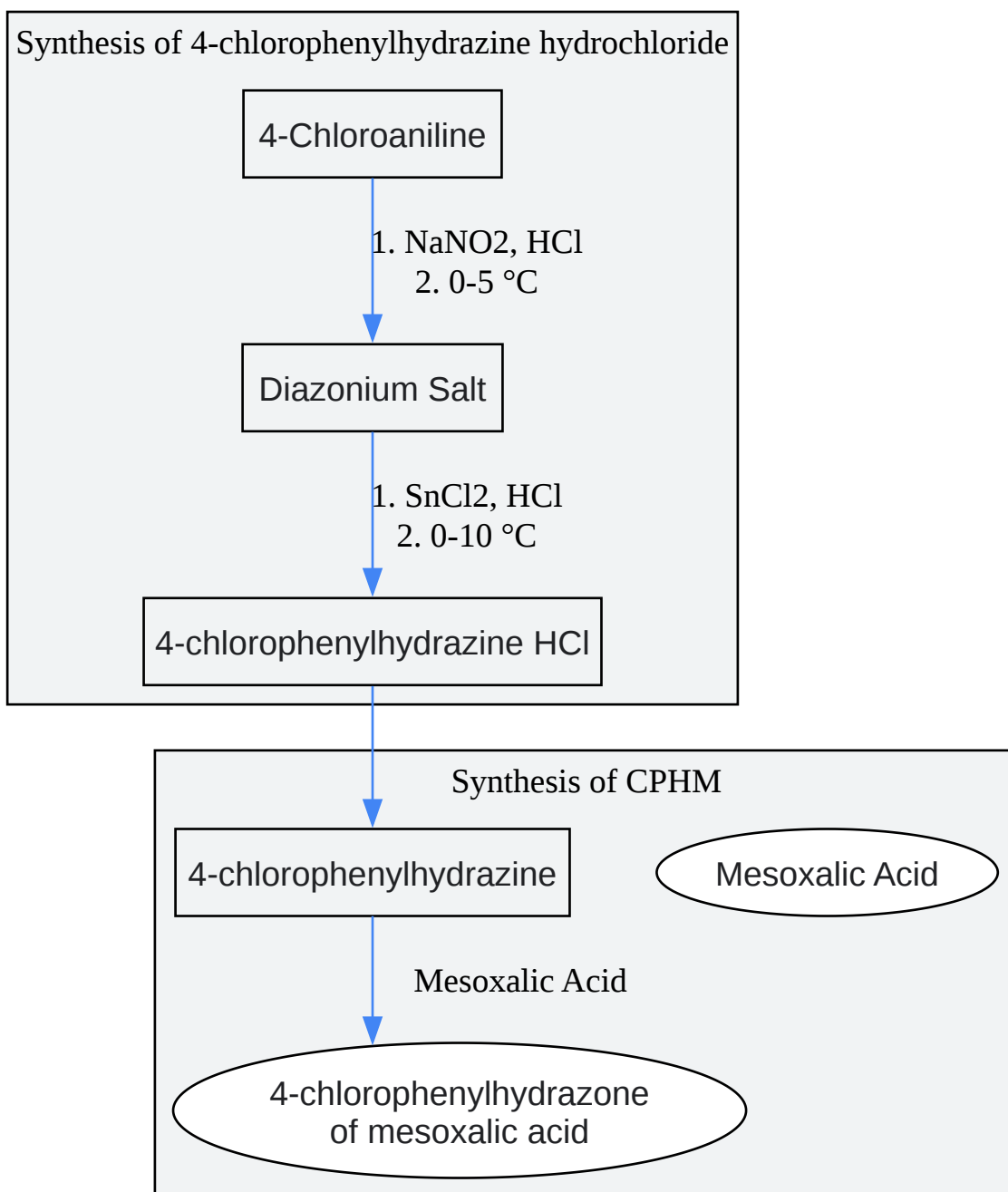
Protocol 2.2: Synthesis of 4-chlorophenylhydrazone of **Mesoxalic Acid**

This protocol describes the condensation reaction between 4-chlorophenylhydrazine and **mesoxalic acid**.

- Dissolve 4-chlorophenylhydrazine hydrochloride (1 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.
- Add a base, such as sodium acetate, to neutralize the hydrochloride and liberate the free hydrazine.
- In a separate flask, dissolve **mesoxalic acid** monohydrate (1 eq.) in the same solvent.

- Slowly add the **mesoxalic acid** solution to the 4-chlorophenylhydrazine solution with stirring at room temperature.
- The reaction mixture is typically stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- The product, 4-chlorophenylhydrazone of **mesoxalic acid**, may precipitate out of the solution upon formation or can be isolated by evaporation of the solvent followed by purification techniques such as recrystallization.

Visualizations



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Caption: Synthetic pathway for 4-chlorophenylhydrazone of **mesoxalic acid**.

Synthesis of Favipiravir from a Mesoxalic Acid Precursor

Favipiravir (T-705) is a broad-spectrum antiviral drug that acts as a selective inhibitor of viral RNA-dependent RNA polymerase.[9] One of the synthetic routes to Favipiravir initiates from diethyl malonate, which can be considered a precursor to diethyl mesoxalate through oxidation. A key intermediate in this synthesis is 3-hydroxypyrazine-2-carboxamide.

Data Presentation

Step	Reaction	Reagents & Conditions	Yield	Reference
1	Diethyl malonate to Diethyl oximinomalonate	Glacial acetic acid, Sodium nitrite, Water, -10 °C to RT, 24h	89%	[10]
2	Diethyl oximinomalonate to Diethyl 2-aminomalonate	10% Pd/C, H ₂ (1 atm), Ethanol, RT, 24h	-	[10]
3	Diethyl 2-aminomalonate to 2-Aminomalonamide	Aqueous ammonia, 80 °C, overnight	Quantitative	[3]
4	2-Aminomalonamide to 3-Hydroxypyrazine-2-carboxamide	Glyoxal, NaOH (aq), -10 °C to 22 °C, 4h	91.2%	[3]
5	3-Hydroxypyrazine-2-carboxamide to Favipiravir	Multi-step (nitration, reduction, fluorination)	~8% (overall from step 5)	[11]

Experimental Protocols

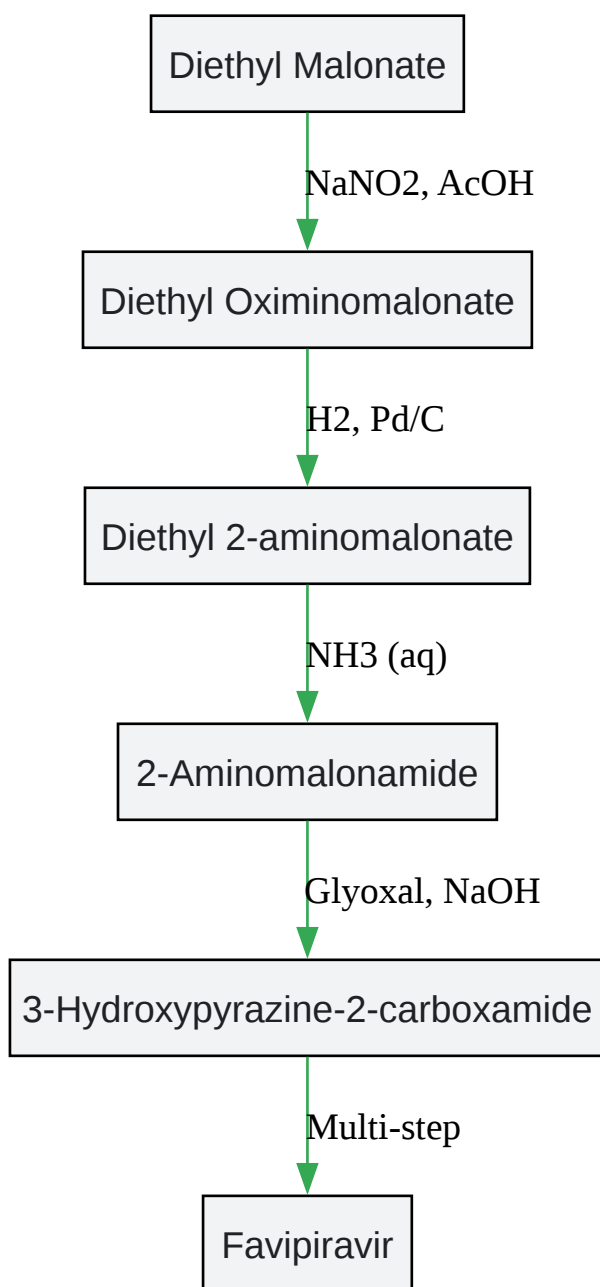
Protocol 3.1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

This protocol details the synthesis of a key pyrazine intermediate from a **mesoxalic acid** precursor derivative.

- Step 1: Preparation of Diethyl oximinomalonate
 - To diethyl malonate (1 eq.) add glacial acetic acid (4.5 eq.).
 - Cool the solution to -10 °C.
 - Slowly add a solution of sodium nitrite (3 eq.) in water dropwise over 2 hours.
 - Allow the reaction to stir for 24 hours at room temperature.
 - Extract the mixture with diethyl ether.
 - Wash the combined organic layers with 10% NaHCO₃ solution.
 - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain diethyl oximinomalonate as a yellow oil.[\[10\]](#)
- Step 2: Preparation of Diethyl 2-aminomalonate
 - Suspend diethyl oximinomalonate (1 eq.) and 10% Palladium on carbon (5 wt. %) in ethanol.
 - Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
 - Filter off the catalyst and evaporate the filtrate to obtain crude diethyl 2-aminomalonate.[\[10\]](#)
- Step 3: Preparation of 2-Aminomalonamide
 - Treat the crude diethyl 2-aminomalonate with an aqueous ammonia solution.
 - Heat the mixture at 80 °C overnight.
 - Evaporate the solution to obtain 2-aminomalonamide.[\[3\]](#)

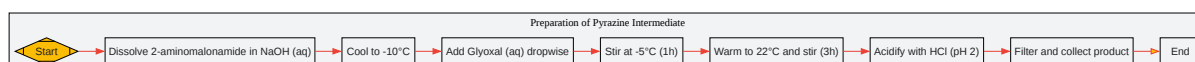
- Step 4: Cyclization to 3-Hydroxypyrazine-2-carboxamide
 - In a reaction flask, add a 20% aqueous solution of sodium hydroxide and cool to -10 °C.
 - Suspend 2-aminomalonamide (1 eq.) in the cooled solution.
 - Add a 40% aqueous solution of glyoxal (1.1 eq.) dropwise over approximately 40 minutes, maintaining the temperature below -5 °C.
 - Stir the reaction mixture at -5 °C for 1 hour, then warm to 22 °C and stir for an additional 3 hours.
 - Cool the reaction mixture to below 5 °C and adjust the pH to 2 with 6 M hydrochloric acid to precipitate the product.
 - Collect the crystals by filtration, wash with water and 50% ethanol.
 - Dry the product to obtain 3-hydroxypyrazine-2-carboxamide.[3]

Visualizations



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Caption: Synthetic pathway for Favipiravir from a **mesoxalic acid** precursor.



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Caption: Experimental workflow for the synthesis of 3-hydroxypyrazine-2-carboxamide.

Conclusion

Mesoxalic acid and its derivatives are highly valuable precursors in pharmaceutical synthesis, offering a reactive carbonyl group and dicarboxylic acid functionalities for the construction of complex molecular architectures. The examples of the synthesis of a 4-chlorophenylhydrazone of **mesoxalic acid** as an HIV-1 reverse transcriptase inhibitor precursor and the synthesis of the antiviral drug Favipiravir from a diethyl malonate precursor highlight the utility of this chemical scaffold. The provided protocols offer a foundation for researchers and drug development professionals to explore the potential of **mesoxalic acid** in the discovery and synthesis of novel therapeutic agents.

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